1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one
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Overview
Description
1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one is an organic compound that features a boronic ester group and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the borylation of an aryl halide using a palladium catalyst and bis(pinacolato)diboron under mild conditions . The resulting boronic ester can then be coupled with a piperidinone derivative through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The piperidinone moiety can be reduced to form piperidine derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and aryl halides under mild conditions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Piperidine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use as a probe for studying biological systems due to its boronic ester group.
Medicine: Investigated for its potential as a drug candidate or as a building block for drug synthesis.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The piperidinone moiety can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one is unique due to the combination of its boronic ester group and piperidinone moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-13-9-10-14(19-22-17(2,3)18(4,5)23-19)12-15(13)20-11-7-6-8-16(20)21/h9-10,12H,6-8,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWFSQYZCXOSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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